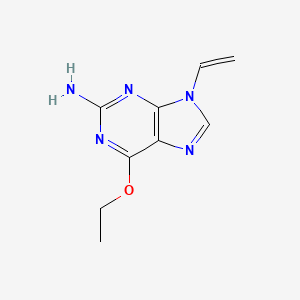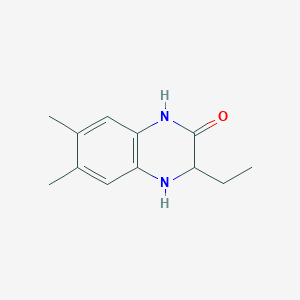![molecular formula C11H16N4 B11897903 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutil-2-metil-6H-pirrolo[3,4-d]pirimidin-4-amina es un compuesto heterocíclico que pertenece a la clase de las pirrolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus potenciales aplicaciones terapéuticas. La estructura única de 6-Isobutil-2-metil-6H-pirrolo[3,4-d]pirimidin-4-amina la convierte en un objetivo valioso para la investigación en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Isobutil-2-metil-6H-pirrolo[3,4-d]pirimidin-4-amina generalmente implica la formación del núcleo de pirrolopirimidina seguido de la introducción de los grupos isobutílico y metilo. Un método común incluye la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-amino-4,6-dicloropirimidina con isobutilamina y la posterior ciclación puede producir el compuesto deseado .
Métodos de producción industrial: La producción industrial de 6-Isobutil-2-metil-6H-pirrolo[3,4-d]pirimidin-4-amina puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía .
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo usando reactivos como el peróxido de hidrógeno o el permanganato de potasio, para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir derivados reducidos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles y haluros.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirimidina .
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas, particularmente en el contexto de la investigación del cáncer.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluidas las propiedades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 6-Isobutil-2-metil-6H-pirrolo[3,4-d]pirimidin-4-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esto puede conducir a la interrupción de las vías biológicas clave, como las involucradas en la proliferación celular y la inflamación .
Compuestos similares:
Pirazolo[3,4-d]pirimidina: Comparte una estructura central similar pero con diferentes sustituyentes.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro compuesto relacionado con un anillo de triazol fusionado al núcleo de pirimidina.
Unicidad: 6-Isobutil-2-metil-6H-pirrolo[3,4-d]pirimidin-4-amina es única debido a sus sustituyentes específicos de isobutílico y metilo, que pueden influir en su actividad biológica y reactividad química. Estas características estructurales pueden conferir propiedades distintas en comparación con otros compuestos similares, lo que la convierte en un objetivo valioso para futuras investigaciones .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness: 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific isobutyl and methyl substituents, which can influence its biological activity and chemical reactivity. These structural features may confer distinct properties compared to other similar compounds, making it a valuable target for further research .
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-methyl-6-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-15-5-9-10(6-15)13-8(3)14-11(9)12/h5-7H,4H2,1-3H3,(H2,12,13,14) |
Clave InChI |
PMFFOMBOVOQNKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CN(C=C2C(=N1)N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)



![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)




